molecular formula C9H14N2O4S2 B229703 N-{2-methyl-4-[(methylsulfonyl)amino]phenyl}methanesulfonamide

N-{2-methyl-4-[(methylsulfonyl)amino]phenyl}methanesulfonamide

Cat. No.: B229703
M. Wt: 278.4 g/mol
InChI Key: WHOOERCWCZOEKM-UHFFFAOYSA-N
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Description

N,N’-(2-methylbenzene-1,4-diyl)dimethanesulfonamide is an organic compound belonging to the class of sulfonamides It is characterized by the presence of two methanesulfonamide groups attached to a 2-methylbenzene (toluene) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2-methylbenzene-1,4-diyl)dimethanesulfonamide typically involves the reaction of 2-methylbenzene-1,4-diamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The general reaction scheme is as follows:

2-methylbenzene-1,4-diamine+2methanesulfonyl chlorideN,N’-(2-methylbenzene-1,4-diyl)dimethanesulfonamide+2HCl\text{2-methylbenzene-1,4-diamine} + 2 \text{methanesulfonyl chloride} \rightarrow \text{N-{2-methyl-4-[(methylsulfonyl)amino]phenyl}methanesulfonamide} + 2 \text{HCl} 2-methylbenzene-1,4-diamine+2methanesulfonyl chloride→N,N’-(2-methylbenzene-1,4-diyl)dimethanesulfonamide+2HCl

Industrial Production Methods

In an industrial setting, the production of N,N’-(2-methylbenzene-1,4-diyl)dimethanesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2-methylbenzene-1,4-diyl)dimethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.

    Substitution: The methanesulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N,N’-(2-methylbenzene-1,4-diyl)dimethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(2-methylbenzene-1,4-diyl)dimethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(4-methylbenzene-1,2-diyl)dimethanesulfonamide
  • N,N’-(2,3-dimethylbut-2-ene-1,4-diyl)dibenzenesulfonamide
  • N,N’-(biphenyl-4,4’-diyldi(2R)propane-2,1-diyl)dimethanesulfonamide

Uniqueness

N,N’-(2-methylbenzene-1,4-diyl)dimethanesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its 2-methyl substitution on the benzene ring can influence its reactivity and interaction with molecular targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C9H14N2O4S2

Molecular Weight

278.4 g/mol

IUPAC Name

N-[4-(methanesulfonamido)-3-methylphenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O4S2/c1-7-6-8(10-16(2,12)13)4-5-9(7)11-17(3,14)15/h4-6,10-11H,1-3H3

InChI Key

WHOOERCWCZOEKM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C)NS(=O)(=O)C

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C)NS(=O)(=O)C

Origin of Product

United States

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